molecular formula C8H18 B1329564 3-Ethyl-2-methylpentane CAS No. 609-26-7

3-Ethyl-2-methylpentane

Cat. No. B1329564
CAS RN: 609-26-7
M. Wt: 114.23 g/mol
InChI Key: DUPUVYJQZSLSJB-UHFFFAOYSA-N
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Description

3-Ethyl-2-methylpentane is a branched alkane that is of interest in various chemical research areas. While the specific compound is not directly studied in the provided papers, related compounds such as 3-methylpentane and ethers derived from similar structures have been investigated for their chemical properties and reactions. These studies provide insights into the behavior of alkanes and their derivatives under different conditions, which can be extrapolated to understand the characteristics of 3-Ethyl-2-methylpentane.

Synthesis Analysis

The synthesis of ethers related to 3-Ethyl-2-methylpentane, such as 3-methyl-3-ethoxy-pentane, involves etherification reactions of C6 tertiary olefins with ethanol. These reactions are reversible and occur in the presence of a resin catalyst like Amberlyst 15. The synthesis process is influenced by thermodynamic equilibria and kinetics, which are described by developed expressions for equilibrium constants and reaction rate expressions .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Ethyl-2-methylpentane has been studied using various techniques, including electron diffraction and ab initio calculations. For instance, the molecular structure of 3,3-diethylpentane was determined, revealing significant distortions from regular tetrahedral coordination at the central carbon atom due to asymmetry in the electron density distribution around the CH2 groups . These findings can help infer the molecular geometry and electron distribution in 3-Ethyl-2-methylpentane.

Chemical Reactions Analysis

The chemical reactions of alkanes related to 3-Ethyl-2-methylpentane have been explored through studies on their thermal decomposition. For example, the pyrolysis of 3-methylpentane shows that the structure of the alkane influences the yields of ethylene, with a long-chain radical mechanism being proposed for the reaction . Additionally, the destructive alkylation reaction of benzene with 3-methylpentane has been studied, suggesting a carbonium-ion mechanism with an intermediate ethyl cation .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 3-Ethyl-2-methylpentane have been investigated. For instance, vibrational analyses of 3-ethylpentane have been conducted to determine the stability of different conformers . Vapor-liquid equilibrium data for binary systems including 3-methylpentane have been reported, providing information on activity coefficients and boiling points, which are essential for understanding the physical behavior of these compounds .

Scientific Research Applications

  • Chemical Synthesis and Catalysis

    • Ethylation Reaction in Chemical Synthesis : Research by Sugahara et al. (1969) explored the alkylation reaction of benzene with 3-methylpentane to produce ethylbenzene, a process relevant to chemical synthesis and catalysis (Sugahara, Hayami, Sera, & Goto, 1969).
    • Hydrocarbon Isomerization on Catalysts : The study by Corolleur, Corolleur, and Gault (1972) on the isomerization of labeled hexanes, including 3-methylpentane, over platinum-alumina catalysts, provides insight into hydrocarbon transformations in catalysis (Corolleur, Corolleur, & Gault, 1972).
  • Environmental and Biological Studies

    • Sex Pheromones in Ant Species : Castracani et al. (2008) identified 3-ethyl-4-methylpentanol, similar in structure to 3-Ethyl-
    2-methylpentane, as a component of the sex pheromone in the European ant species Polyergus rufescens. This research sheds light on the role of specific chemicals in animal behavior and ecology .
  • Material Sciences and Physical Chemistry
    • Vapor-Liquid Equilibrium Studies : Loras et al. (1999) investigated the vapor-liquid equilibrium of binary systems including 3-methylpentane, contributing to the understanding of physical properties relevant in material sciences (Loras, Aucejo, Muñoz, & Wisniak, 1999).
    • Skeletal Rearrangement in Catalysis : Research by Demirci and Garin (2006) on the isomerization of carbon-13 labelled 3-methylpentane on doped sulphated zirconia catalysts provides insights into molecular rearrangements and catalytic processes (Demirci & Garin, 2006).

Safety and Hazards

3-Ethyl-2-methylpentane is classified as a flammable liquid (Category 2), can cause skin irritation (Category 2), and may be fatal if swallowed and enters airways (Aspiration hazard, Category 1) . It may cause drowsiness or dizziness (Specific target organ toxicity – single exposure, Category 3), and is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

3-ethyl-2-methylpentane
Source PubChem
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InChI

InChI=1S/C8H18/c1-5-8(6-2)7(3)4/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DUPUVYJQZSLSJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18
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DSSTOX Substance ID

DTXSID40880424
Record name 3-Ethyl-2-methylpentane
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Molecular Weight

114.23 g/mol
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Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name 3-Ethyl-2-methylpentane
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Vapor Pressure

24.0 [mmHg]
Record name 3-Ethyl-2-methylpentane
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Product Name

3-Ethyl-2-methylpentane

CAS RN

609-26-7
Record name 3-Ethyl-2-methylpentane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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